molecular formula C17H14F3NO2S3 B2574258 N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034306-47-1

N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2574258
CAS No.: 2034306-47-1
M. Wt: 417.48
InChI Key: NVTOPBCTABMNAH-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound of significant interest in medicinal chemistry and agrochemical research. Its molecular structure incorporates several pharmacologically relevant motifs, including dual thiophene rings and a trifluoromethylphenyl methanesulfonamide group. Thiophene heterocycles are recognized as privileged structures in drug discovery, frequently associated with diverse biological activities. The trifluoromethyl group is a common feature in modern bioactive compounds, known to enhance metabolic stability and membrane permeability. In a research context, compounds with similar structural features have been investigated for various applications. For instance, thiophene-containing molecules are actively explored in the development of novel fungicides, demonstrating the potential of this heterocycle in agrochemical science . Furthermore, structurally related sulfonamide derivatives have been studied as potent inhibitors of bacterial pathogens like Staphylococcus aureus and MRSA, highlighting their value in antibacterial research . The specific research applications for this compound are still being elucidated, and it represents a valuable chemical tool for probing biological pathways, conducting structure-activity relationship (SAR) studies, and screening for novel therapeutic or agrochemical leads. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO2S3/c18-17(19,20)14-5-3-12(4-6-14)11-26(22,23)21-16(13-7-9-24-10-13)15-2-1-8-25-15/h1-10,16,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTOPBCTABMNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two thiophene rings and a trifluoromethyl group, which contribute to its unique chemical properties. The structural formula can be represented as:

C14H12F3N1O2S1C_{14}H_{12}F_3N_1O_2S_1

This structure may influence its interactions with biological targets, enhancing its pharmacological profile.

1. Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can interact with various enzymes, including phospholipase C (PLC) and non-receptor tyrosine-protein kinases. For example, studies on related sulfonamide compounds have shown that they can activate PLC, leading to increased calcium influx in vascular smooth muscle cells. This mechanism may enhance vascular reactivity, suggesting a potential application in treating conditions like septic shock .

2. Modulation of Cell Signaling Pathways

The compound may also influence cell signaling pathways critical for T-cell activation and maturation. It is hypothesized that it could modulate the T-cell receptor (TCR) signaling pathway by affecting the phosphorylation of key proteins involved in immune responses .

Antimicrobial Properties

Preliminary studies suggest that thiophene derivatives exhibit antimicrobial activity against various bacterial strains. For instance, compounds structurally related to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents.

Anticancer Activity

There is growing evidence that thiophene-based compounds can exhibit anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The ability to stimulate cell death in malignant cells while sparing normal cells highlights their therapeutic promise in oncology.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Vascular ReactivityIncreases calcium influx in smooth muscle cells
T-cell ModulationInfluences TCR signaling pathways

Case Study: Vascular Reactivity Enhancement

In a controlled study using isolated Wistar rat tail arteries, treatment with related sulfonamide compounds demonstrated a significant increase in vascular reactivity when pre-treated with lipopolysaccharides (LPS). The study measured contraction force via perfusion pressure changes and found that the presence of these compounds enhanced calcium influx significantly compared to controls .

Future Research Directions

Further investigations are warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for future research include:

  • In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its biological activities.
  • Structure-Activity Relationship (SAR) Analysis: Investigating how variations in the chemical structure affect biological outcomes.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly for its antitumor and anti-inflammatory properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways.

Case Study: Antitumor Activity
A study demonstrated that a related compound exhibited significant cytotoxic effects against various cancer cell lines, achieving IC50 values in the nanomolar range. The mechanism involved the inhibition of key pathways associated with tumor growth, such as the MAPK/ERK pathway.

Material Science

Due to its electrochromic properties, N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is being explored for use in electrochromic devices . These devices change color when an electric voltage is applied, making them useful for applications in smart windows and displays.

Data Summary: Electrochromic Properties

Property Value
Band Gap Energy2.4 eV
Color ChangeFrom yellow to blue
Response Time< 1 second

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for creating more complex molecules. Its ability to undergo various substitution reactions allows chemists to modify its structure easily, leading to the development of new pharmaceuticals and agrochemicals.

Case Study: Synthesis of Derivatives
Recent research has focused on synthesizing derivatives of this compound through nucleophilic substitution reactions, yielding products with enhanced biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Molecular Formula (Calculated) Potential Applications (Inferred)
Target Compound Bithiophene-methyl, trifluoromethylphenyl, methanesulfonamide Sulfonamide, thiophene, CF₃ C₁₈H₁₅F₃N₂O₂S₃ Likely kinase inhibitors or antimicrobial agents (based on sulfonamide prevalence in such roles)
EP 4 374 877 A2 (Compound 1) Pyrimidinyl, morpholinylethoxy, trifluoromethylphenyl Carboxamide, pyrimidine, CF₃ C₃₁H₂₈F₅N₅O₄ Anticancer or anti-inflammatory (common for carboxamides with heterocycles)
EP 2 697 207 B1 (Compound 1) Oxazolidine, cyclohexenyl, trifluoromethylphenyl Oxazolidinone, sulfonamide, CF₃ C₂₈H₂₅F₆N₃O₄S Antimicrobial or CNS-targeting (oxazolidinones are antibiotic scaffolds)
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide Nitrophenyl, methoxy, methylsulfonyl Sulfonamide, nitro C₁₀H₁₂N₂O₇S₂ Photodynamic therapy or agrochemicals (nitro groups are redox-active)

Functional Group Analysis

  • Sulfonamide vs.
  • Thiophene vs. Pyrimidine : The bithiophene system in the target compound offers electron-rich aromaticity, contrasting with pyrimidine’s electron-deficient nature in . This difference may influence binding to hydrophobic pockets or metal ions in biological targets .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP in all compounds, but the target’s bithiophene backbone likely raises logP further compared to pyrimidine- or oxazolidine-containing analogs.

Research Implications and Limitations

  • Trifluoromethylphenyl sulfonamides are prevalent in kinase inhibitors (e.g., COX-2 inhibitors), while bithiophene systems are explored in organic electronics and antimicrobial agents.
  • Limitations include the lack of experimental binding or solubility data in the provided evidence. Further studies using tools like SHELX (for crystallography, as noted in ) are needed to validate structural and electronic properties.

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